molecular formula C29H23NO4 B12189992 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B12189992
M. Wt: 449.5 g/mol
InChI Key: DQNPXMGSPSHECL-OFJVMFQISA-N
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Description

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes an indole moiety, a benzofuran ring, and a phenylprop-2-enoate group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Benzofuran Ring: The benzofuran ring can be formed via the cyclization of ortho-hydroxyaryl ketones with suitable electrophiles.

    Coupling of Indole and Benzofuran: The indole and benzofuran moieties are coupled using a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene.

    Esterification: The final step involves the esterification of the coupled product with (2E)-3-phenylprop-2-enoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
  • (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Uniqueness

The uniqueness of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate lies in its specific combination of functional groups and structural features. This combination allows for unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C29H23NO4

Molecular Weight

449.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C29H23NO4/c1-3-30-18-21(22-11-7-8-12-24(22)30)17-26-28(32)23-14-15-25(19(2)29(23)34-26)33-27(31)16-13-20-9-5-4-6-10-20/h4-18H,3H2,1-2H3/b16-13+,26-17+

InChI Key

DQNPXMGSPSHECL-OFJVMFQISA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)/C=C/C5=CC=CC=C5)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C=CC5=CC=CC=C5)C

Origin of Product

United States

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